molecular formula C19H32O2 B108442 5beta-Androstane-3beta,17beta-diol CAS No. 6038-31-9

5beta-Androstane-3beta,17beta-diol

Cat. No.: B108442
CAS No.: 6038-31-9
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-VXZRPZIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5beta-Androstane-3beta,17beta-diol is a metabolite of the potent androgen, 5alpha-dihydrotestosterone. It is known for its role in regulating various physiological processes through its interaction with estrogen receptor beta. This compound is a type of steroid hormone and is involved in the modulation of hormonal stress reactivity and other endocrine functions .

Mechanism of Action

Target of Action

5beta-Androstane-3beta,17beta-diol, also known as 3β-Diol, is an endogenous steroid hormone and a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) . The primary target of 3β-Diol is the Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

3β-Diol acts as a selective, high-affinity agonist of ERβ . An agonist is a substance that initiates a physiological response when combined with a receptor. The actions of 3β-Diol on the hypothalamo-pituitary–adrenal (HPA) axis are mediated by ERβ which inhibits the paraventricular nucleus (PVN) response to stressors .

Biochemical Pathways

3β-Diol is a metabolite of androgens like DHEA and DHT . It plays a role in the regulation of the HPA axis . The HPA axis is a complex set of direct influences and feedback interactions among the hypothalamus, the pituitary gland, and the adrenal glands . The HPA axis is involved in the neuroendocrine adaptation component of the stress response .

Pharmacokinetics

As a steroid hormone, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

The activation of ERβ by 3β-Diol has antiproliferative effects against prostate cancer cells . Through ERβ, 3β-Diol positively regulates oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . It has been found to have antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects via this action .

Action Environment

The action of 3β-Diol can be influenced by various environmental factors. For example, stress can activate the HPA axis, which is regulated in part by 3β-Diol . Therefore, the efficacy and stability of 3β-Diol could potentially be affected by the stress levels of the individual .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Androstane-3beta,17beta-diol typically involves the reduction of 5alpha-dihydrotestosterone. This process can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic reduction. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using advanced techniques such as continuous flow reactors and high-pressure hydrogenation. These methods allow for the efficient and consistent production of the compound, meeting the demands of pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

5beta-Androstane-3beta,17beta-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and applications .

Scientific Research Applications

5beta-Androstane-3beta,17beta-diol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5beta-Androstane-3beta,17beta-diol is unique due to its specific interaction with estrogen receptor beta, which sets it apart from other androgens that primarily interact with androgen receptors. This unique pathway allows it to modulate different physiological processes, making it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYJHIOYJEBSB-VXZRPZIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312594
Record name 5beta-Androstane-3beta,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6038-31-9
Record name 5β-Androstane-3β,17β-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6038-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5alpha-Androstene-3beta,17beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5beta-Androstane-3beta,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5.ALPHA.-ANDROSTENE-3.BETA.,17.BETA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5O0J576TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Androstane-3beta,17beta-diol
Reactant of Route 2
5beta-Androstane-3beta,17beta-diol
Reactant of Route 3
5beta-Androstane-3beta,17beta-diol
Reactant of Route 4
5beta-Androstane-3beta,17beta-diol
Reactant of Route 5
5beta-Androstane-3beta,17beta-diol
Reactant of Route 6
5beta-Androstane-3beta,17beta-diol
Customer
Q & A

Q1: What are the primary metabolic pathways of testosterone in the rabbit placenta?

A1: Research indicates that rabbit placenta in mid to late gestation exhibits significant 5β-reductase activity, leading to the formation of 5β-reduced metabolites from testosterone. These metabolites include 5β-Androstane-3α,17β-diol, 5β-Androstane-3β,17β-diol, and 17β-hydroxy-5β-androstan-3-one. Notably, estrogen formation was not observed from testosterone in this context [].

Q2: Does the configuration of the A/B-ring junction in androstane derivatives influence their interaction with testosterone 17β-dehydrogenase (NADP+)?

A2: Yes, the configuration of the A/B-ring junction plays a crucial role in the interaction of androstane derivatives with testosterone 17β-dehydrogenase (NADP+). Studies involving a newly discovered testosterone 17β-dehydrogenase (NADP+) from guinea-pig liver demonstrated that both 5α-androstane and 5β-androstane derivatives, including 5β-Androstane-3α,17β-diol and 5β-Androstane-3β,17β-diol, can act as substrates for this enzyme []. This suggests that the enzyme exhibits flexibility in accommodating different A/B-ring junction configurations.

Q3: Can the metabolic profile of testosterone differ in specific tissue types?

A3: Yes, research highlights the tissue-specific nature of testosterone metabolism. For instance, in tissues associated with a keratin-filled cutaneous cyst, an unusual pattern emerged, deviating from the typical 5α-reduced metabolites commonly found in skin. Instead, a significant presence of 5β-reduced steroids, including 5β-Androstane-3β,17β-diol, was observed, indicating a shift in metabolic pathways within this specific tissue environment [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.